molecular formula C13H8F3NOS B8360835 4-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-benzaldehyde

4-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-benzaldehyde

Cat. No.: B8360835
M. Wt: 283.27 g/mol
InChI Key: ZBMMWRJLFLRABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-benzaldehyde is a useful research compound. Its molecular formula is C13H8F3NOS and its molecular weight is 283.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8F3NOS

Molecular Weight

283.27 g/mol

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzaldehyde

InChI

InChI=1S/C13H8F3NOS/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-8H

InChI Key

ZBMMWRJLFLRABX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)SC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-trifluoromethyl-pyridine-2-thiol (6.99 g, 39.0 mmol), 4-fluorobenzaldehyde (4.79 g, 38.6 mmol), anhydrous K2CO3 (8.16 g, 59.1 mmol) and DMF (70 mL) was heated at 110° C. for 18 h. The mixture was cooled to room temperature and partitioned between MTBE and water. The phases were separated. The organic extracts were combined, dried over Na2SO4, filtered and evaporated to give a crude product which was purified by flash column chromatography (eluent: 5% MTBE in petroleum ether). Evaporation of the appropriate fractions gave the product (9.47 g, 87% yield). 1H NMR (CDCl3) δ 10.06 (s, 1H), 8.69-8.66 (m, 1H), 7.97-7.92 (m, 2H), 7.78-7.72 (m, 3H), 7.23-7.16 (m, 1H).
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6.99 g
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4.79 g
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8.16 g
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70 mL
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Yield
87%

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